molecular formula C7H9ClO4 B2611732 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid CAS No. 155687-17-5

2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid

Cat. No.: B2611732
CAS No.: 155687-17-5
M. Wt: 192.6
InChI Key: NVMKAMNKYMSYIQ-UHFFFAOYSA-N
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Description

2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid is a cyclopropane derivative with the molecular formula C7H9ClO4. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with a chloro group and an ethoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with chloroform in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMKAMNKYMSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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